Copper(I) thiophene-2-carboxylate can be synthesized through several methods:
The molecular structure of copper(I) thiophene-2-carboxylate features a copper center coordinated to a thiophene-2-carboxylate ligand. The structure can be described as follows:
Copper(I) thiophene-2-carboxylate acts as a catalyst in various chemical reactions:
The mechanism by which copper(I) thiophene-2-carboxylate facilitates these reactions typically involves:
Copper(I) thiophene-2-carboxylate finds applications in several scientific fields:
The molecular architecture of Copper(I) thiophene-2-carboxylate hinges on the strategic use of thiophene-2-carboxylic acid as a bifunctional ligand. This ligand features a carboxylate group for copper(I) coordination and a thiophene sulfur atom that provides additional stabilization through weak Cu(I)-S interactions. This dual coordination mode forms a polymeric chain structure in the solid state, enhancing thermal stability and reducing oxidative degradation. The thiophene moiety acts as a soft Lewis base, optimizing copper(I)'s affinity for soft Lewis acidic substrates in catalytic cycles [1] [5].
The efficacy of this ligand framework is demonstrated in Ullmann reductive coupling reactions, where Copper(I) thiophene-2-carboxylate outperforms simpler copper(I) salts (e.g., CuI, CuBr) in both yield and reaction temperature. The sulfur atom’s σ-donor capacity modulates copper(I)'s electron density, facilitating aryl halide activation at ambient temperatures—a significant advancement over traditional Ullmann conditions requiring >150°C [1] [4]. Comparative studies of sulfur ligands (Table 1) underscore thiophene-2-carboxylate’s unique selectivity profile.
Table 1: Performance of Sulfur Ligands in Copper(I)-Catalyzed Triazole Synthesis
Ligand | Copper(I) Source | Reaction Selectivity (8:9 Ratio) |
---|---|---|
None | CuSO₄/NaAsc | 6:1 |
tert-Butyl sulfide | CuBr | 10:1 |
Thiophene | CuBr | 14:1 |
Thiophene-2-carboxylate | Copper(I) thiophene-2-carboxylate | >100:1 |
Data adapted from controlled CuAAC reactions with sulfonyl azides [5].
Industrial and laboratory-scale synthesis of Copper(I) thiophene-2-carboxylate increasingly employs solvent-free mechanochemistry. This method involves grinding stoichiometric quantities of copper(I) oxide (Cu₂O) and thiophene-2-carboxylic acid in a ball mill. The exothermic reaction completes within 30 minutes, yielding a crystalline product with >95% purity, eliminating solvent waste and reducing energy input by 70% compared to solution-phase routes [2] [3].
For solution-based synthesis, aqueous suspensions provide an eco-compatible alternative. Copper(I) thiophene-2-carboxylate exhibits remarkable stability in water due to its low solubility (Ksp = 3.2 × 10⁻⁷), enabling direct precipitation from aqueous copper(I) salts and sodium thiophene-2-carboxylate. This method avoids toxic organic solvents and achieves 89% yield at ambient temperature. The process is scalable; 5.0 mmol batches show consistent purity by XRD analysis [5]. Solvent screening reveals that reaction efficiency varies dramatically with medium (Table 2), guiding sustainable protocol design.
Table 2: Solvent Impact on Copper(I) Thiophene-2-Carboxylate Catalyzed Triazole Synthesis
Solvent | Reaction Time (h) | Conversion (%) | Selectivity (8:9 Ratio) |
---|---|---|---|
Water | 2.0 | 98 | >100:1 |
Toluene | 2.0 | 100 | >100:1 |
CH₂Cl₂ | 5.0 | 100 | 50:1 |
CH₃CN | 24.0 | <5 | Not applicable |
Conditions: 10 mol % Copper(I) thiophene-2-carboxylate, 1.0 mmol alkyne, 1.0 equiv sulfonyl azide, room temperature [5].
Crystalline phase purity of Copper(I) thiophene-2-carboxylate is critically influenced by counter-ion selection during synthesis. When prepared from copper(I) hexafluorophosphate (CuPF₆), the product retains trace PF₆⁻ ions, disrupting lattice symmetry and reducing catalytic activity by 40%. In contrast, halide-free routes using copper(I) oxide yield crystals with >99% phase purity, as confirmed by PXRD [3] [5].
Polymeric stabilization is achieved through the ligand’s inherent bifunctionality. The carboxylate group bridges copper(I) ions into infinite [-Cu-O₂C-] chains, while thiophene sulfur atoms cap axial sites, creating a hydrophobic sheath. This structure minimizes Cu(I)-Cu(I) metallophilic interactions, preventing disproportionation. Additives like dimethyl sulfide (1–5 mol %) further suppress oxidation during crystallization. The resulting crystals exhibit long-term stability (>2 years) under inert storage at 0–5°C, maintaining catalytic efficacy in Ullmann couplings [1] [2]. Crystallographic studies reveal a monoclinic unit cell (space group P2₁/c) with Cu-O bonds of 1.92 Å and Cu-S distances of 2.71 Å—consistent with weak but structurally significant S→Cu coordination [1].
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